3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline
Overview
Description
3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline is a synthetic organic compound with the molecular formula C({21})H({27})NO(_{3}) and a molecular weight of 341.44 g/mol . This compound is characterized by its complex structure, which includes an isopropoxy group, a tetrahydrofuran ring, and a benzyl aniline moiety. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.
Attachment of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with aniline in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Isopropoxy Group: The isopropoxy group is added through an etherification reaction, where isopropyl alcohol reacts with the phenolic hydroxyl group under acidic conditions.
Final Coupling: The final step involves coupling the tetrahydrofuran derivative with the benzyl aniline derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group (if present) or the aromatic ring, leading to the formation of amines or reduced aromatic systems.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents such as nitric acid (HNO(_3)) for nitration, sulfuric acid (H(_2)SO(_4)) for sulfonation, and halogens (Cl(_2), Br(_2)) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropoxy group may yield acetone, while nitration of the aromatic ring would produce nitro derivatives.
Scientific Research Applications
3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline has several applications in scientific research:
Proteomics: It is used as a reagent in the study of protein interactions and functions.
Biochemistry: The compound is employed in the investigation of enzyme mechanisms and metabolic pathways.
Medicinal Chemistry: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific protein interactions.
Industrial Chemistry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in protein conformation and function, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline: Similar structure but with a different substitution pattern on the aromatic ring.
3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-phenyl]aniline: Similar but with a phenyl group instead of a benzyl group.
3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]amine: Similar but with an amine group instead of an aniline group.
Uniqueness
3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydrofuran ring and isopropoxy group provide unique steric and electronic properties, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-propan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-16(2)25-20-6-3-5-18(13-20)22-14-17-8-10-19(11-9-17)24-15-21-7-4-12-23-21/h3,5-6,8-11,13,16,21-22H,4,7,12,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVVMACSZXICJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCC3CCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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